molecular formula C9H11BrClNO2 B7947748 methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride

methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride

Cat. No.: B7947748
M. Wt: 280.54 g/mol
InChI Key: UYQXPUQVLSXOMR-QRPNPIFTSA-N
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Description

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10BrNO2•HCl It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride typically involves the esterification of (2S)-2-amino-2-(3-bromophenyl)acetic acid. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of methyl (2S)-2-nitro-2-(3-bromophenyl)acetate.

    Reduction: Formation of methyl (2S)-2-amino-2-phenylacetate.

    Substitution: Formation of methyl (2S)-2-amino-2-(3-hydroxyphenyl)acetate or methyl (2S)-2-amino-2-(3-aminophenyl)acetate.

Scientific Research Applications

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-phenylacetate hydrochloride: Lacks the bromine substitution, leading to different chemical properties and reactivity.

    Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride: The bromine atom is at the para position, which can affect the compound’s steric and electronic properties.

    Methyl 2-amino-2-(2-bromophenyl)acetate hydrochloride: The bromine atom is at the ortho position, influencing the compound’s reactivity and interactions.

Uniqueness

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride is unique due to the specific positioning of the bromine atom at the meta position. This substitution pattern can influence the compound’s reactivity, making it suitable for specific synthetic applications and biological interactions.

Properties

IUPAC Name

methyl (2S)-2-amino-2-(3-bromophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQXPUQVLSXOMR-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391457-11-6
Record name methyl (2S)-2-amino-2-(3-bromophenyl)acetate hydrochloride
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